1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline
Description
Synthesis Analysis
The synthesis of compounds related to 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline often involves intricate organic transformations. For instance, derivatives of phenanthroline, such as Dihydro-3H-chromeno-[3,4-b][4,7]phenanthrolin-3-one, have been synthesized via aza-Diels-Alder reactions, demonstrating a method to obtain potentially bioactive polycyclic heterocycles in high yields (Majumdar, Ponra, & Taher, 2011). This approach could be adapted for the synthesis of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline, providing a pathway to access its unique structure.
Molecular Structure Analysis
The molecular structure of phenanthroline derivatives reveals significant insights into their chemical behavior. For example, studies on 1,10-phenanthroline-based complexes have elucidated their coordination environments and bonding geometries, offering a foundation for understanding the structural aspects of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline (Moghimi et al., 2003). These analyses are crucial for predicting reactivity and designing new compounds with desired properties.
Chemical Reactions and Properties
1,10-Phenanthroline and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, displacement reactions involving chloro-phenanthroline compounds have led to the synthesis of sulfur-bridged bis-phenanthroline macrocycles, showcasing the reactivity of phenanthroline derivatives towards nucleophilic substitution reactions (Krapcho et al., 2009). These reactions contribute to a broader understanding of the chemical properties of phenanthroline-based compounds.
Physical Properties Analysis
The physical properties of 1,10-phenanthroline derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular architecture. Studies on compounds like 5,6-dioxo-1,10-phenanthroline-2,9-dicarboxylic acid dihydrate have provided valuable data on their supramolecular networks and hydrogen bonding patterns, which are essential for predicting the physical properties of related compounds (Jin et al., 2012).
Chemical Properties Analysis
The chemical properties of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline can be inferred from studies on related phenanthroline compounds. For example, the electrochemical behavior of 1,10-phenanthroline on carbon nanotube surfaces has demonstrated selective recognition capabilities for copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014). These insights are instrumental in understanding the chemical properties and potential applications of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline.
Scientific Research Applications
Application in Aerobic Oxidation of Alcohols
- Scientific Field : Chemistry
- Summary of the Application : This compound has been used in the aerobic oxidation of alcohols to aldehydes and ketones . This process is important in organic chemistry as it allows for the conversion of alcohols into more reactive compounds, which can then be used in further chemical reactions.
- Methods of Application/Experimental Procedures : A 1,10-phenanthroline based polymer named PPPhen was prepared by the Friedel-Crafts reaction of 1,10-phenanthroline and pyrene cross-linked with dimethoxymethane. The related Pd catalyst Pd@PPPhen was prepared by supporting Pd nanoparticles (NPs) on the PPPhen material .
- Results/Outcomes : The results showed that the PPPhen polymer was highly porous and that the phenanthroline group can enhance the stability of the Pd nanoparticles. Pd@PPPhen also exhibited good catalytic activity in the aerobic oxidation of alcohols to aldehydes and ketones, and Pd@PPPhen was recyclable with durable activity and retentive structures .
Application in Chemosensing of Cations and Anions
- Scientific Field : Chemistry
- Summary of the Application : This compound has been used in the chemosensing of cations and anions . This process is important in analytical chemistry as it allows for the detection and measurement of specific ions in a solution.
- Methods of Application/Experimental Procedures : Derivatization at various positions of phenanthroline (5,6-, 2,9-, 3,8- and 4,7-) results in ligands capable of acting as chemosensors for cations and anions . The perturbation induced in the energy levels of highly conjugated phenanthroline on substitution leads to detectable and measurable changes in the photophysical (UV-vis and fluorescence) properties of the system .
- Results/Outcomes : The results showed that these derivatized compounds can function as sensors for specific analytes (cations and anions) using the principles of coordination chemistry .
Application in Synthesis of N-(3-Azidopropyl)-1,10-phenanthrolin-5-amine
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound has been used to synthesize N-(3-azidopropyl)-1,10-phenanthrolin-5-amine . This is a specific organic synthesis application.
- Methods of Application/Experimental Procedures : 5,6-Epoxy-5,6-dihydro-[1,10]phenanthroline may be used to synthesize N-(3-azidopropyl)-1,10-phenanthrolin-5-amine (az-phen), via reaction with 3-azidopropylamine which is then subjected to dehydration by treatment with sodium hydride .
- Results/Outcomes : The results showed successful synthesis of N-(3-azidopropyl)-1,10-phenanthrolin-5-amine .
properties
IUPAC Name |
1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQHROHZSIPVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4C2O4)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983665 | |
Record name | 1a,9b-Dihydrooxireno[f][1,10]phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline | |
CAS RN |
65115-91-5 | |
Record name | 1,10-Phenanthroline 5,6-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065115915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1a,9b-Dihydrooxireno[f][1,10]phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Epoxy-5,6-dihydro-[1,10]phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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